N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Overview
Description
N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include multiple aromatic rings, fluorine atoms, and a thieno[3,2-d]pyrimidin-1(2H)-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds, such as substituted anilines and thieno[3,2-d]pyrimidin-2,4-dione derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include acylating agents, fluorinating agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide: shares structural similarities with other thieno[3,2-d]pyrimidine derivatives and fluorinated aromatic compounds.
Uniqueness
- The presence of both fluorine atoms and methoxy groups in the aromatic rings enhances the compound’s reactivity and potential biological activity.
- The thieno[3,2-d]pyrimidin-1(2H)-yl moiety provides a unique scaffold for interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H17F2N3O4S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H17F2N3O4S/c1-12-9-14(4-5-15(12)23)27-21(29)20-17(7-8-32-20)26(22(27)30)11-19(28)25-13-3-6-18(31-2)16(24)10-13/h3-10H,11H2,1-2H3,(H,25,28) |
InChI Key |
USKBTIFNFFGVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)F)F |
Origin of Product |
United States |
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